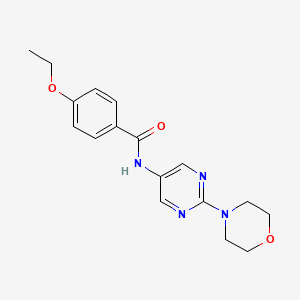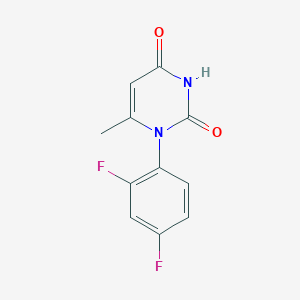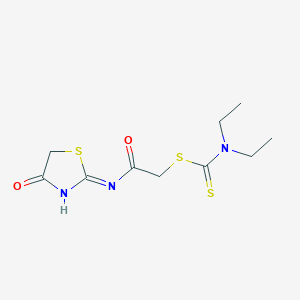
4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a morpholino group, and a pyrimidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol (ethanol) reacts with the benzamide core in the presence of an acid catalyst.
Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with the benzamide core.
Incorporation of the Pyrimidinyl Group:
Industrial Production Methods
Industrial production of 4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A compound with similar structural features and herbicidal activity.
2-Morpholino-4-anilinoquinoline Derivatives: Compounds with similar morpholino and aromatic ring structures, investigated for their anticancer properties.
Uniqueness
4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H20N4O3/c1-2-24-15-5-3-13(4-6-15)16(22)20-14-11-18-17(19-12-14)21-7-9-23-10-8-21/h3-6,11-12H,2,7-10H2,1H3,(H,20,22) |
InChI Key |
PZXSVOPKOKKJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11192374.png)
![N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11192377.png)
![Ethyl 4-(2-nitrophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11192378.png)
![N-(3-cyanophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192384.png)
![1-Phenyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11192389.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11192393.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11192399.png)
![5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192404.png)

![2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11192415.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11192439.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B11192440.png)

![2-[5-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11192446.png)
